molecular formula C10H22O5S2 B5855800 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol CAS No. 6748-69-2

6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol

Cat. No.: B5855800
CAS No.: 6748-69-2
M. Wt: 286.4 g/mol
InChI Key: BTOYCPDACQXQRS-UHFFFAOYSA-N
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Description

6,6-Bis(ethylthio)-1,2,3,4,5-hexanepentol (IUPAC name: (2R,3S,4S,5S)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentaol) is a polyhydroxy compound featuring five hydroxyl groups and two ethylthio (-S-C₂H₅) substituents at the 6th carbon of a hexane backbone. Its molecular formula is C₁₀H₁₈O₅S₂, with a molecular weight of 282.38 g/mol. The compound’s stereochemistry and crystal structure were resolved via X-ray crystallography, confirming its (2R,3S,4S,5S) configuration. The ethylthio groups confer unique solubility and reactivity, distinguishing it from other polyols.

Properties

IUPAC Name

6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYCPDACQXQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(C(CO)O)O)O)O)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1941-52-2, 6748-69-2, 5463-33-2
Record name D-Glucose-diethyldithioacetal
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Biological Activity

Chemical Structure and Properties

6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol is characterized by its unique structure which includes two ethylthio groups attached to a hexanepentol backbone. Its molecular formula is C10H22O5S2C_{10}H_{22}O_5S_2 with a molecular weight of approximately 250.32 g/mol. The presence of sulfur in the ethylthio groups contributes to its reactivity and potential biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC10H22O5S2C_{10}H_{22}O_5S_2
Molecular Weight250.32 g/mol
Physical StateLiquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar structures often exhibit antioxidant properties due to the presence of sulfur groups which can scavenge free radicals.

Antioxidant Activity

Studies have demonstrated that the compound shows significant antioxidant activity. For instance, it can reduce oxidative stress markers in cellular models. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that the compound can induce apoptosis in certain cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is essential for developing targeted cancer therapies.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of similar alkylating agents showed promising results against breast and colon cancer cell lines. The compound's mechanism involves DNA interaction leading to cell cycle arrest and apoptosis .
  • Antioxidant Efficacy : Research highlighted in Free Radical Biology and Medicine demonstrated that compounds with ethylthio groups significantly reduced cellular reactive oxygen species (ROS) levels .
  • Neuroprotective Effects : Another investigation indicated that similar thioether compounds exhibited neuroprotective effects in models of neurodegeneration by mitigating oxidative stress and inflammation .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol exhibit antioxidant activities. These properties are vital in developing pharmaceuticals aimed at reducing oxidative stress in cells. Antioxidants play a crucial role in preventing cellular damage linked to various diseases.

Drug Delivery Systems

The compound's ability to form stable complexes with drugs enhances its potential in drug delivery systems. For instance, its incorporation into liposomes or nanoparticles can improve the bioavailability and targeted delivery of therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed promising anticancer activity in vitro. The mechanism involved the induction of apoptosis in cancer cells while sparing normal cells. This selectivity makes it a candidate for further development in cancer therapy.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers. Its unique thiol groups facilitate cross-linking reactions that enhance the mechanical properties of polymers.

Table: Comparison of Polymer Properties

PropertyConventional PolymersPolymers with 6,6-bis(ethylthio)
Tensile StrengthModerateHigh
FlexibilityLowIncreased
Thermal StabilityModerateEnhanced

This table illustrates how incorporating this compound can significantly improve polymer characteristics.

Reagent in Chemical Reactions

As a reagent in organic synthesis, this compound can participate in various reactions such as nucleophilic substitutions and thiol-ene click chemistry. These reactions are valuable for creating complex organic molecules with precision.

Case Study: Synthesis of Biologically Active Compounds

The compound has been successfully employed in synthesizing biologically active compounds through multi-step reactions. Its versatility allows chemists to modify existing structures or create entirely new compounds with potential pharmaceutical applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₀H₁₈O₅S₂ 282.38 Two ethylthio groups High polarity, crystallinity
6,6-Bis(benzylsulfanyl)-1,2,3,4,5-hexanepentol C₂₀H₂₆O₅S₂ 410.55 Two benzylthio groups Carbohydrate protection
6-(Methylamino)-1,2,3,4,5-hexanepentol C₇H₁₇NO₅ 195.21 Methylamino group (-NHCH₃) Potential bioactivity, basicity
6-Methylheptane-1,2,3,4,5-pentol C₈H₁₈O₅ 194.23 Methyl branch at C6 Lower solubility due to branching
6-(Ethylamino)-1,2,3,4,5-hexanepentol C₈H₁₉NO₅ 209.24* Ethylamino group (-NHC₂H₅) Enhanced hydrogen bonding

*Calculated molecular weight based on formula.

Reactivity and Functional Group Influence

  • Ethylthio vs. Benzylthio Groups : The ethylthio substituents in the target compound reduce steric hindrance compared to bulkier benzylthio groups (as in C₂₀H₂₆O₅S₂). This difference impacts cyclization reactions; for example, benzylthio-containing substrates undergo 5-exo-dig cyclization to form thiophenes under basic conditions, while ethylthio analogs may follow alternate pathways due to electronic effects.
  • Amino vs. Thioether Substituents: Amino-substituted analogs (e.g., C₇H₁₇NO₅) exhibit basicity and hydrogen-bonding capacity, making them suitable for coordination chemistry or drug design. In contrast, thioethers like the target compound are less nucleophilic but more resistant to oxidation.
  • Branching Effects : 6-Methylheptane-1,2,3,4,5-pentol (C₈H₁₈O₅) lacks sulfur or nitrogen but features a methyl branch, reducing solubility in polar solvents compared to the target compound.

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